molecular formula C12H15ClN2O B8077023 2-(Pyrrolidin-3-ylmethoxy)benzonitrile hydrochloride

2-(Pyrrolidin-3-ylmethoxy)benzonitrile hydrochloride

Cat. No.: B8077023
M. Wt: 238.71 g/mol
InChI Key: YNQKDNYYYPRDKH-UHFFFAOYSA-N
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Description

2-(Pyrrolidin-3-ylmethoxy)benzonitrile hydrochloride is a chemical compound with the molecular formula C12H14N2OCl It is a derivative of benzonitrile, featuring a pyrrolidin-3-ylmethoxy group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Pyrrolidin-3-ylmethoxy)benzonitrile hydrochloride typically involves the reaction of benzonitrile with pyrrolidin-3-ol in the presence of a suitable coupling agent, such as carbonyldiimidazole (CDI) or dicyclohexylcarbodiimide (DCC). The reaction is usually carried out in an aprotic solvent like dichloromethane (DCM) under anhydrous conditions to prevent hydrolysis.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow chemistry techniques to enhance efficiency and yield. The use of automated systems for the addition of reagents and control of reaction parameters can help achieve consistent product quality.

Chemical Reactions Analysis

Types of Reactions: 2-(Pyrrolidin-3-ylmethoxy)benzonitrile hydrochloride can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

  • Reduction: Reduction reactions can lead to the formation of amines.

  • Substitution: Nucleophilic substitution reactions can occur at the cyano group or the pyrrolidinylmethoxy moiety.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are often used.

  • Substitution: Nucleophiles such as ammonia (NH3) or amines can be used for substitution reactions.

Major Products Formed:

  • Oxidation: Formation of benzonitrile derivatives with hydroxyl or carbonyl groups.

  • Reduction: Formation of primary or secondary amines.

  • Substitution: Formation of substituted benzonitriles or pyrrolidinylmethoxy derivatives.

Scientific Research Applications

2-(Pyrrolidin-3-ylmethoxy)benzonitrile hydrochloride has several applications in scientific research:

  • Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

  • Biology: The compound can be used as a probe in biological studies to investigate molecular interactions and pathways.

  • Medicine: It has potential as a lead compound in drug discovery, particularly in the development of new pharmaceuticals targeting various diseases.

  • Industry: The compound can be utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2-(Pyrrolidin-3-ylmethoxy)benzonitrile hydrochloride exerts its effects depends on its specific application. For example, in drug discovery, it may interact with specific molecular targets such as enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved would need to be determined through detailed biochemical and pharmacological studies.

Comparison with Similar Compounds

  • 2-(Pyrrolidin-2-ylmethoxy)benzonitrile

  • 2-(Pyrrolidin-3-ylmethoxy)pyridine

  • 2-(Pyrrolidin-3-ylmethoxy)quinoline

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Properties

IUPAC Name

2-(pyrrolidin-3-ylmethoxy)benzonitrile;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O.ClH/c13-7-11-3-1-2-4-12(11)15-9-10-5-6-14-8-10;/h1-4,10,14H,5-6,8-9H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNQKDNYYYPRDKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1COC2=CC=CC=C2C#N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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